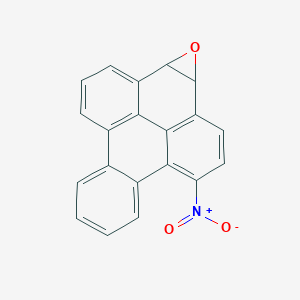

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

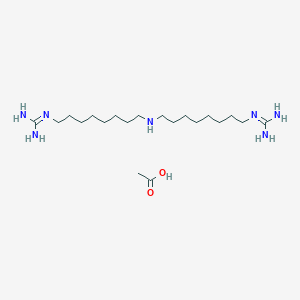

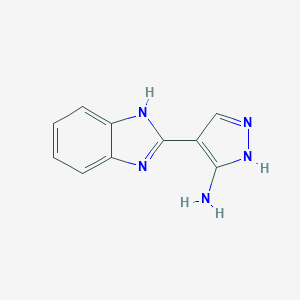

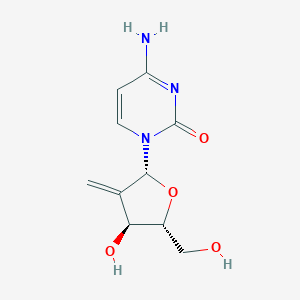

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene, also known as benzo(e)pyrene-4,5-oxide (B[e]P-4,5-oxide), is a highly reactive metabolite of benzo(e)pyrene (B[e]P), which is a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charbroiled foods, and air pollution. B[e]P-4,5-oxide has been identified as a potent mutagen and carcinogen, and its role in the development of cancer has been extensively studied.

Mécanisme D'action

B[e]P-4,5-oxide exerts its carcinogenic effects by binding covalently to DNA, forming bulky adducts that can interfere with DNA replication and transcription. The adducts can also induce DNA damage and trigger the DNA repair machinery, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide can also activate various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-κB (NF-κB) pathway, which can promote cell proliferation, inhibit apoptosis, and induce inflammation.

Effets Biochimiques Et Physiologiques

B[e]P-4,5-oxide has been shown to induce a wide range of biochemical and physiological effects. It can induce oxidative stress and inflammation, leading to tissue damage and dysfunction. B[e]P-4,5-oxide can also interfere with cellular metabolism and energy production, leading to cellular dysfunction and death.

Avantages Et Limitations Des Expériences En Laboratoire

B[e]P-4,5-oxide is a potent and specific mutagen that can induce DNA damage and trigger DNA repair mechanisms. It is a valuable tool for studying the mechanisms of carcinogenesis and for testing the mutagenic potential of various chemicals and compounds. However, the use of B[e]P-4,5-oxide is limited by its high reactivity and toxicity, which can make it difficult to handle and use in experiments.

Orientations Futures

Future research on B[e]P-4,5-oxide should focus on elucidating the mechanisms of its carcinogenic effects and identifying ways to prevent or mitigate its toxic effects. Studies should also focus on developing new methods for synthesizing and handling B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen in scientific research.

In conclusion, B[e]P-4,5-oxide is a highly reactive metabolite of 4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene(e)pyrene that has been extensively studied for its mutagenic and carcinogenic effects. Its use in scientific research has provided valuable insights into the mechanisms of carcinogenesis and the mutagenic potential of various chemicals and compounds. However, its high reactivity and toxicity limit its use in experiments, and future research should focus on developing new methods for handling and synthesizing B[e]P-4,5-oxide, as well as identifying new applications for this potent mutagen.

Méthodes De Synthèse

B[e]P-4,5-oxide is synthesized by the oxidation of B[e]P with various oxidizing agents, such as m-chloroper4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyreneic acid, lead tetraacetate, and potassium permanganate. The reaction yields B[e]P-4,5-oxide as a mixture of two diastereomers, which can be separated by chromatography.

Applications De Recherche Scientifique

B[e]P-4,5-oxide has been widely used as a tool in scientific research to study the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage by forming adducts with DNA bases, leading to mutations and chromosomal aberrations. B[e]P-4,5-oxide has also been shown to activate various signaling pathways involved in cell proliferation, apoptosis, and inflammation, which are important processes in cancer development.

Propriétés

Numéro CAS |

115664-49-8 |

|---|---|

Nom du produit |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Formule moléculaire |

C20H11NO3 |

Poids moléculaire |

313.3 g/mol |

Nom IUPAC |

9-nitro-14-oxahexacyclo[10.7.2.02,7.08,21.013,15.016,20]henicosa-1(20),2,4,6,8,10,12(21),16,18-nonaene |

InChI |

InChI=1S/C20H11NO3/c22-21(23)15-9-8-14-18-16-11(6-3-7-13(16)19-20(14)24-19)10-4-1-2-5-12(10)17(15)18/h1-9,19-20H |

Clé InChI |

YXCUTAHELJGPFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5C(O5)C6=C4C2=C(C=C6)[N+](=O)[O-] |

Synonymes |

4,5-Epoxy-1-nitro-4,5-dihydrobenzo(e)pyrene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)

![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)